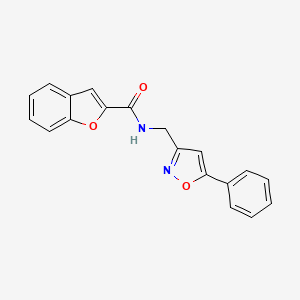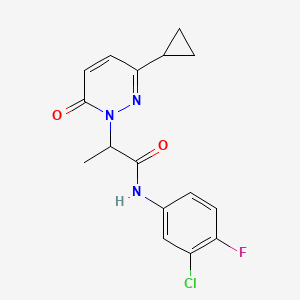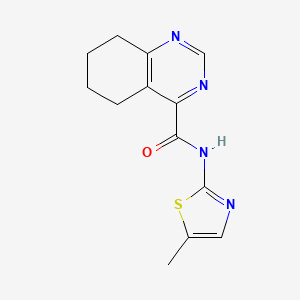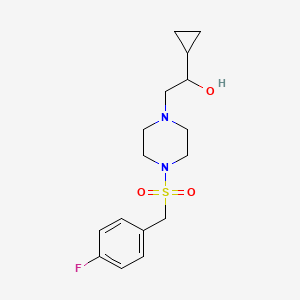
2-Ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylpyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 Pyrimidines are essential components of nucleic acids, making them crucial in biological systems this compound, specifically, is a derivative where an ethyl group is attached to the second carbon of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of β-diketones with guanidine or its derivatives under acidic or basic conditions. Another method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with ethylamine under microwave irradiation, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organolithium reagents or Grignard reagents under anhydrous conditions.
Major Products:
- Oxidation yields pyrimidine carboxylic acids.
- Reduction yields dihydropyrimidines.
- Substitution yields various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: Derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives inhibit enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral or anticancer properties. The molecular pathways affected include DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
2-Propylpyrimidine: Contains a propyl group at the second position.
2-Aminopyrimidine: Has an amino group at the second position.
Uniqueness: 2-Ethylpyrimidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity differently compared to its methyl or propyl counterparts. This uniqueness makes it a valuable compound for developing specific pharmaceuticals and materials with tailored properties .
Eigenschaften
IUPAC Name |
2-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVNLMOTMFTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2673992.png)

![1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2673995.png)




![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)


![7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2674010.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)


